CHR 6494 trifluoroacetate
Overview
Description
CHR 6494 trifluoroacetate is a potent and selective haspin kinase inhibitor with an IC50 value of 2 nM . It is selective over 27 other protein kinases including Aurora B kinase . It induces cell cycle arrest at G2/M, inhibits cell proliferation, and promotes apoptosis in multiple cancer cell lines .
Molecular Structure Analysis
The molecular formula of this compound is C16H16N6.CF3CO2H . The molecular weight is 406.36 .Chemical Reactions Analysis
This compound is a potent inhibitor of haspin, blocking H3T3ph phosphorylation . It causes cell cycle arrest in G2/M and subsequent apoptosis . It also causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .Physical And Chemical Properties Analysis
The molecular weight of this compound is 406.36 . It is soluble to 100 mM in DMSO . It should be stored at +4°C .Scientific Research Applications
Catalytic Activity Enhancement
- Synthesis Modulation in Metal-Organic Frameworks : The catalytic activity of zirconium terephthalate UiO-66(Zr) can be significantly increased using a modulation approach involving trifluoroacetic acid. This leads to a more open framework, enhancing its efficacy as a catalyst in several Lewis acid catalyzed reactions (Vermoortele et al., 2013).
Organic Synthesis Applications
- Trifluoroacetic Acid in Organic Synthesis : Trifluoroacetic acid (TFA), a compound related to CHR 6494 trifluoroacetate, is widely used in organic synthesis as a solvent, catalyst, and reagent. It plays a key role in various chemical transformations, including rearrangements and functional group deprotections (López & Salazar, 2013).
Analytical Chemistry
- Ion-Pair Reagent in Liquid Chromatography : TFA, closely related to this compound, is effective as an ion-pair reagent in reversed-phase liquid chromatography for separating small ionizable compounds. It can control both retention and selectivity in such separations (Cai & Jianwei Li, 1999).
- LC-MS Characterization of Proteins : TFA is commonly used in LC-MS analysis of therapeutic proteins. It improves chromatographic performance but can decrease mass spectrometric sensitivity. Alternatives to TFA have been evaluated for better compatibility with mass spectrometry (Bobály et al., 2015).
Environmental Impact Studies
- Impact on Vernal Pool Ecosystems : A study on trifluoroacetate's impact on vernal pool ecosystems found that it did not adversely affect soil microbial communities or vernal pool plant species at predicted concentrations (Benesch et al., 2002).
Plant Biology
- 19F NMR Imaging in Plants : 19F nuclear magnetic resonance (NMR) imaging, including trifluoroacetate as a model compound, has been used to map fluorinated molecules in plants. This technique aids in elucidating biosynthetic pathways in living plants (Bringmann et al., 2005).
Catalysis in Organic Reactions
- Iron(III) Trifluoroacetate as a Catalyst : Iron(III) trifluoroacetate, a compound similar to this compound, is used as an efficient catalyst for various reactions, including the alcoholysis, hydrolysis, and acetolysis of epoxides (Iranpoor & Adibi, 2000).
Mechanism of Action
Target of Action
CHR 6494 trifluoroacetate is a potent and selective inhibitor of Haspin kinase . Haspin kinase plays a crucial role in cell division, particularly in the process of mitosis .
Mode of Action
This compound interacts with Haspin kinase, blocking its ability to phosphorylate H3T3ph . This interaction results in a disruption of the normal cell cycle, specifically at the G2/M phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting Haspin kinase, this compound disrupts the normal progression of the cell cycle, leading to downstream effects such as inhibited cell proliferation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of Haspin kinase by this compound leads to cell cycle arrest at the G2/M phase . This results in inhibited cell proliferation and promotes apoptosis in multiple cancer cell lines . Additionally, it causes an abnormal duplication of centrosomes and mitotic catastrophe in cancer cells .
Safety and Hazards
properties
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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